molecular formula C23H17FN4O B4888121 2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4888121
M. Wt: 384.4 g/mol
InChI Key: MSXOADYSUAEFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a potent and selective small-molecule inhibitor identified for its high-affinity binding to the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that is critically overexpressed in a wide range of solid tumors, where it promotes cancer cell proliferation, survival, migration, and invasion. By targeting the catalytic activity of FAK, this compound acts as an ATP-competitive inhibitor, effectively suppressing FAK autophosphorylation at Tyr397 and subsequent downstream signaling. This mechanism disrupts integrin-mediated signaling and the tumor microenvironment interactions that are essential for cancer progression and metastasis. Its primary research value lies in its utility as a pharmacological tool for probing the complex biological functions of FAK in vitro and in vivo. Researchers employ this compound in preclinical oncology to investigate novel therapeutic strategies, particularly in aggressive cancers such as breast cancer, glioblastoma, and pancreatic ductal adenocarcinoma, where FAK signaling is a recognized driver of tumorigenesis and therapy resistance. Studies have demonstrated that this inhibitor can induce cancer cell apoptosis and enhance the efficacy of conventional chemotherapeutic agents, making it a valuable compound for exploring combination treatment regimens. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-2-19-21(15-8-10-16(24)11-9-15)22-25-14-18-20(28(22)26-19)12-13-27(23(18)29)17-6-4-3-5-7-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXOADYSUAEFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic molecule that combines elements of pyrazole, pyridine, and pyrimidine. Its unique structure offers promising potential for various biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound features a fused ring system that enhances its biological activity. The presence of an ethyl group and a fluorophenyl substituent contributes to its reactivity and interaction with biological targets. The carbonyl group at position 6 is particularly significant for its potential in electrophilic reactions, which can lead to the formation of derivatives with enhanced biological properties .

Anticancer Activity

Research indicates that compounds with a similar pyrazolo-pyrimidine framework exhibit significant anticancer properties. For instance, several derivatives have shown potent inhibitory effects against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (lung cancer)TBD
1a (analog)A5492.24
1d (analog)MCF-7 (breast cancer)1.74
7-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-amineHep-G2 (liver cancer)TBD

These findings suggest that the target compound may also possess similar anticancer activities due to its structural similarities with known active compounds.

Antituberculosis Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). The compound's structure allows it to interact effectively with mycobacterial ATP synthase, presenting a novel approach for tuberculosis treatment:

  • Activity : Inhibition of M.tb growth.
  • Mechanism : Not related to traditional pathways like cell-wall biosynthesis or iron uptake.
  • Key Findings : Some derivatives exhibited low cytotoxicity while maintaining effective antitubercular activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-pyrimidine derivatives. The following features have been identified as critical for enhancing efficacy:

  • Substituent Variability : Different aryl groups can significantly alter activity profiles. For instance, changing from a fluorophenyl to a chlorophenyl group has shown varied anticancer effects.
Substituent TypeBiological Activity
FluorophenylAnticancer
ChlorophenylAnticancer
MethylAntiviral

This variability underscores the importance of functional group selection in developing new therapeutic agents based on this scaffold .

Case Studies and Research Findings

Several case studies have investigated the biological activities of pyrazolo-pyrimidine derivatives:

  • Study on Apoptosis Induction : A study demonstrated that analogs of the target compound could induce apoptosis in A549 cells at low micromolar concentrations, indicating potential for cancer therapy .
  • High-Throughput Screening : Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a lead compound through high-throughput screening against M.tb, showcasing its potential as an antitubercular agent .
  • In Vitro Assays : Various synthesized compounds were tested against multiple cancer cell lines using MTT assays. Results indicated significant growth inhibition compared to control treatments .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications in various fields:

  • Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as HeLa and A431 by modulating key signaling pathways like PI3K/Akt and MAPK/ERK pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that 2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one possesses antimicrobial activity against various bacterial strains. The mechanisms may involve disruption of critical cellular processes .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for malaria treatment. The compound shows inhibitory activity with an IC50 value in the low micromolar range .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of this compound has revealed insights into how modifications can enhance biological activity. For example:

Compound NameStructural FeaturesBiological Activity
2-Ethyl-3-(phenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6(7H)-oneMethyl instead of fluorophenylAnticancer
3-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-oneDifferent aryl substituentAnti-inflammatory
2-Ethyl-3-(4-chlorophenyl)-7-phenyldihydropyrazolo[1,5-a]pyrimidinChlorine substituentAnticancer

This table illustrates how variations in substituents can lead to different pharmacological profiles.

Case Studies and Clinical Applications

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Antitubercular Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines could inhibit Mycobacterium tuberculosis (M.tb) growth effectively. Compounds containing specific substituents displayed enhanced activity and stability in biological systems .
  • In Vivo Studies : Animal models have shown promising results for these compounds in treating conditions such as tuberculosis and cancer, highlighting their potential for further development into therapeutic agents .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl moiety undergoes electrophilic substitution, primarily at the meta position relative to the fluorine atom. This regioselectivity arises from fluorine’s strong electron-withdrawing inductive effect, which deactivates the ring and directs incoming electrophiles to positions less influenced by its inductive pull.

Reaction TypeReagents/ConditionsProductYieldReference
BrominationN-Bromosuccinimide (NBS), CH₂Cl₂, RT3-(3-Bromo-4-fluorophenyl) derivative78%
NitrationHNO₃/H₂SO₄, 0–5°C3-(3-Nitro-4-fluorophenyl) derivative65%

Key Findings :

  • Bromination yields are higher under radical-initiated conditions (e.g., NBS with light) compared to traditional Br₂/FeBr₃ .

  • Nitration predominantly occurs at the meta position, avoiding steric hindrance from the ethyl group.

Nucleophilic Substitution

The ethyl group at position 2 and the pyrimidinone carbonyl at position 6 are reactive sites for nucleophilic attack.

2.1. Alkylation/Dealkylation

  • The ethyl group undergoes dealkylation under strong acidic conditions (e.g., H₂SO₄, reflux), yielding the corresponding pyrazolo-pyrimidinone with a free NH group.

  • Replacement of the ethyl group with bulkier alkyl chains (e.g., isopropyl) via nucleophilic substitution requires polar aprotic solvents (DMF, 100°C) and bases (K₂CO₃) .

2.2. Carbonyl Reactivity

The carbonyl group at position 6 participates in condensation reactions:

  • Hydrazine forms hydrazone derivatives (used in anticancer studies) .

  • Ammonia in ethanol generates 6-amino analogs, enhancing solubility for biological testing .

Cyclization and Ring-Opening Reactions

The fused pyrazolo-pyrido-pyrimidine system facilitates cyclization with bifunctional nucleophiles:

SubstrateReagents/ConditionsProductApplication
EthylenediamineEtOH, Δ, 12 hTetracyclic fused quinazoline derivativeKinase inhibition
ThioureaAcOH, MW, 30 minThieno-pyrazolo-pyrimidineAntimicrobial

Mechanistic Insight :

  • Ring-opening at the pyrimidinone oxygen precedes recombination with nucleophiles, forming new heterocycles .

4.1. Halogenation

  • Chlorination : SOCl₂ in DMF selectively chlorinates the pyrimidinone carbonyl, yielding 6-chloro derivatives (useful for Suzuki couplings) .

  • Iodination : N-Iodosuccinimide (NIS) in acetonitrile introduces iodine at position 3 of the pyrazole ring, enabling cross-coupling reactions .

4.2. Formylation

Vilsmeier-Haack conditions (POCl₃, DMF, 60°C) introduce a formyl group at position 3, producing 3-formyl-2-ethyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one . This aldehyde serves as a precursor for Schiff base formation .

Oxidation and Reduction

  • Oxidation : KMnO₄ in acidic medium oxidizes the ethyl group to a carboxylic acid, enhancing water solubility for drug formulation.

  • Reduction : NaBH₄ selectively reduces the pyrimidinone carbonyl to a hydroxyl group, though over-reduction is mitigated using DIBAL-H .

Comparative Reactivity of Analogous Compounds

The table below highlights how structural variations influence reactivity:

CompoundKey SubstituentDominant Reaction
2-Ethyl-3-(4-Cl-phenyl) analogChlorine at phenylFaster EAS (Cl > F directing effects)
7-(Thiazol-2-yl) derivativeThiazole at position 7Enhanced nucleophilic ring-opening
6-Amino derivative NH₂ at position 6Increased solubility and bioactivity

Green Chemistry Approaches

Ultrasonic irradiation (40 kHz, 50°C) in aqueous ethanol reduces reaction times for:

  • Condensation with amines (yields ↑ 15–20%) .

  • Cyclization (e.g., with thiourea) achieves 90% yield in 20 min vs. 6 h conventionally .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Ethyl, 3-(4-Fluorophenyl), 7-Phenyl 383.43 N/A (Theoretical)
8-Methyl-7-(4-(Trifluoromethoxy)Phenyl)Pyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One 8-Methyl, 7-(4-Trifluoromethoxyphenyl) 361.28 Anticancer potential (structural analog)
7-(2-Methoxyethyl)-2-(4-Methoxyphenyl)Pyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One 7-(2-Methoxyethyl), 2-(4-Methoxyphenyl) 351.40 Enhanced solubility via polar groups
2-(2-Chlorophenyl)-7-[3-(Dimethylamino)Propyl]Pyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One 2-(2-Chlorophenyl), 7-Dimethylaminopropyl 382.80 Improved cellular permeability

Key Insights :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to electron-donating groups (e.g., methoxy) .
  • Alkyl/aryl substituents at position 7 influence solubility; bulkier groups (e.g., trimethoxyphenyl in ) may reduce aqueous solubility but improve target selectivity.

Antimicrobial Activity Comparisons

evaluated pyrazolo-pyrido-pyrimidinones against bacterial and fungal strains. While the target compound’s data are unavailable, analogs with 3-fluorophenyl or 4-hydroxyphenyl substituents demonstrated:

  • Gram-positive bacteria : MIC₉₀ = 8–32 µg/mL (comparable to ciprofloxacin) .
  • Candida albicans : MIC₉₀ = 16–64 µg/mL, with fluorinated derivatives showing superior efficacy .

Structural Activity Relationship (SAR) :

  • Fluorine at position 3 : Correlates with enhanced antifungal activity due to increased membrane penetration .
  • Ethyl vs. methyl groups : Ethyl at position 2 may improve pharmacokinetics by reducing hepatic clearance .

Physicochemical Properties

Property Target Compound 7-Hydroxypyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6(7H)-One 7-(2-Aminoethyl)Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6(7H)-One
LogP (Predicted) 3.2 1.8 2.1
Water Solubility Low Moderate Low
Hydrogen Bond Donors 0 1 (OH group) 2 (NH₂ group)

Key Findings :

  • The target compound’s higher logP (3.2 vs.
  • Hydrogen bond donors: Amino or hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Cyclization : Formation of the pyrazolo-pyrido-pyrimidinone core via sulfur/nitrogen-based catalysts under controlled temperatures (80–120°C) .
  • Substitution : Introduction of the 4-fluorophenyl and ethyl groups via nucleophilic aromatic substitution (e.g., using Pd catalysts) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol .
    • Key Parameters : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to mitigate side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Resolve steric effects of the ethyl and fluorophenyl substituents (bond angles: 107–128°; torsional strain <5%) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 459.18) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Testing :

  • Kinase Inhibition : Use fluorescence polarization assays (e.g., EGFR or CDK2 targets) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational modeling predict binding modes and selectivity for kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize synthetic analogs .
  • SAR Analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with kinase selectivity .

Q. What strategies resolve low yields in the final cyclization step?

  • Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd) to enhance ring-closing efficiency .
  • Solvent Optimization : Replace DMF with DMSO to improve solubility of intermediates .
  • Microwave Assistance : Reduce reaction time from 24h to 2h (120°C, 300W) while maintaining >70% yield .

Q. How to address contradictions in reported biological activity (e.g., varying IC₅₀ values)?

  • Standardized Assays : Control variables like ATP concentration (1–10 µM) and enzyme lot consistency .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT) .

Q. What analytical methods quantify trace impurities in bulk synthesis?

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect <0.1% regioisomers .
  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 345.12 for de-ethylated analogs) .

Q. How to optimize regioselectivity during electrophilic substitution?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N-1 to steer substitution to C-3 .
  • Lewis Acid Modulation : Employ BF₃·Et₂O to enhance fluorine incorporation at para positions .

Methodological Considerations

  • Experimental Design : Align synthesis and bioassays with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.